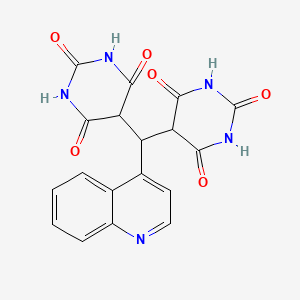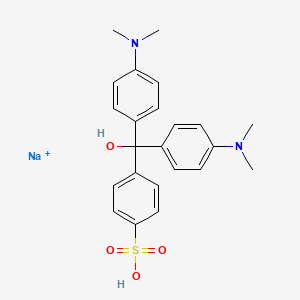
Acid dye carbinol base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid dye carbinol base is a type of dye that belongs to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. Acid dyes are water-soluble and contain acidic groups such as sulfonic acid or carboxylic acid, which help them bind to the fibers. The carbinol base form of these dyes is an intermediate state that can be converted into the final dye form through various chemical reactions.
Métodos De Preparación
The preparation of acid dye carbinol base involves several synthetic routes and reaction conditions. One common method is the reaction of aromatic amines with aldehydes or ketones to form Schiff bases, which are then reduced to form the carbinol base. For example, the reaction of 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone) with ammonium chloride and zinc chloride at high temperatures can produce the carbinol base . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Acid dye carbinol base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the carbinol base can be oxidized to form the corresponding dye salt, which can then be used for dyeing purposes . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include the final dye form and various by-products.
Aplicaciones Científicas De Investigación
Acid dye carbinol base has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various dyes and pigments. In biology, it is used as a staining agent for microscopy and histology. In medicine, it is used in diagnostic tests and as a marker for certain biological processes. In industry, it is used for dyeing textiles, leather, and paper . The versatility of this compound makes it a valuable compound for many different fields of research and application.
Mecanismo De Acción
The mechanism of action of acid dye carbinol base involves its interaction with the target fibers or tissues. The acidic groups in the dye molecule form ionic bonds with the basic groups in the fibers, resulting in strong attachment and vibrant coloration . The molecular targets and pathways involved in this process include the amino groups in the protein fibers and the ionic interactions between the dye and the fiber.
Comparación Con Compuestos Similares
Acid dye carbinol base can be compared with other similar compounds such as basic dyes, direct dyes, and reactive dyes. Unlike basic dyes, which are cationic and bind to anionic sites on the fibers, acid dyes are anionic and bind to cationic sites. Direct dyes are also water-soluble but do not require acidic conditions for dyeing, while reactive dyes form covalent bonds with the fibers, resulting in higher wash fastness . The unique properties of this compound, such as its strong ionic interactions and vibrant colors, make it a preferred choice for certain applications.
Propiedades
Número CAS |
6362-29-4 |
|---|---|
Fórmula molecular |
C23H26N2NaO4S+ |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
sodium;4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H26N2O4S.Na/c1-24(2)20-11-5-17(6-12-20)23(26,18-7-13-21(14-8-18)25(3)4)19-9-15-22(16-10-19)30(27,28)29;/h5-16,26H,1-4H3,(H,27,28,29);/q;+1 |
Clave InChI |
OQHQVLMYTNIEPY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)S(=O)(=O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
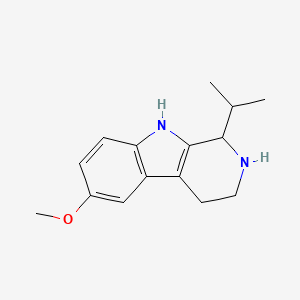
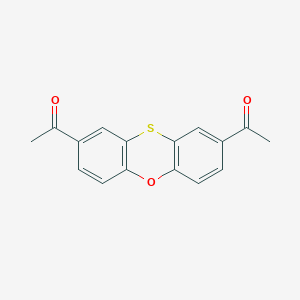
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
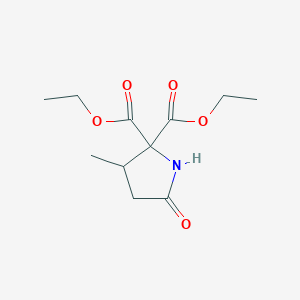
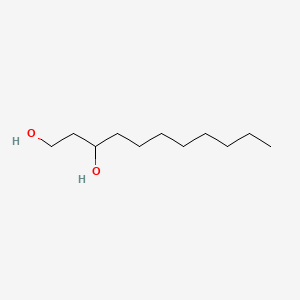
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
